2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the formation of the pyrrolidine ring followed by functionalization. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The unique cyclopropylmethyl group in this compound provides distinct steric and electronic properties, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14) |
InChI Key |
YWCKZCFJNCWTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(C2)CC(=O)O |
Origin of Product |
United States |
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